BenchChemオンラインストアへようこそ!

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

Solid-phase peptide synthesis Fmoc building block procurement Purity specification

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid (CAS 1489662-38-5) is an Fmoc-protected, non-proteinogenic γ-amino-β-hydroxy acid building block designed for solid-phase peptide synthesis (SPPS). Its 3-hydroxy-3-methylbutanoic acid backbone classifies it as a compact statine isostere, distinct from the 6-methylheptanoic acid chain of canonical statine.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 1489662-38-5
Cat. No. B2727460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid
CAS1489662-38-5
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23)
InChIKeyJUZAKNZIIRTEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic Acid (CAS 1489662-38-5): Procurement-Relevant Identity and Classification


4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid (CAS 1489662-38-5) is an Fmoc-protected, non-proteinogenic γ-amino-β-hydroxy acid building block designed for solid-phase peptide synthesis (SPPS) [1]. Its 3-hydroxy-3-methylbutanoic acid backbone classifies it as a compact statine isostere, distinct from the 6-methylheptanoic acid chain of canonical statine [2]. The Fmoc group permits standard SPPS deprotection with piperidine (20% in DMF), while the tertiary β‑alcohol and γ‑amino arrangement create a constrained, hydrolysis-resistant motif . Commercial sources report molecular formula C₂₀H₂₁NO₅, molecular weight 355.38 g·mol⁻¹, and specification purity ≥95% .

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic Acid: Structural Rationale Against Indiscriminate In-Class Substitution


Although Fmoc-statine and related β-hydroxy-γ-amino acids share a common γ-amino-β-hydroxy motif, the side‑chain architecture dictates their performance in protease‑inhibitor design and SPPS efficiency [1]. Statine’s isobutyl terminus (MW 397.47 g·mol⁻¹) imparts steric hindrance that often necessitates double coupling or stronger activation reagents, whereas the methyl‑substituted C₃ backbone of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid (MW 355.38 g·mol⁻¹) presents reduced steric demand . Additionally, the tertiary β‑alcohol in the target compound is inherently resistant to undesired O‑acylation during coupling, unlike primary or secondary alcohols found in serine- or threonine‑based building blocks . These differences mean that substituting Fmoc-statine or Fmoc‑threonine for the target compound may alter coupling yields, peptide conformational bias, and protease‑inhibitory activity in a non‑linear, unpredictable fashion [2].

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic Acid: Head-to-Head Quantitative Differentiation Evidence


Commercial Purity Specification Benchmark: ≥95% vs. Fmoc-Statine (≥97% HPLC)

Apollo Scientific lists the target compound with a specification purity of ≥95% . For the closest in-class comparator, Fmoc-statine (CAS 158257-40-0), Novabiochem (Merck Millipore) reports HPLC purity ≥97.0% (area%) . The 2-percentage-point difference in specification purity is meaningful for fragment condensation or multi-step SPPS where cumulative impurities impact final peptide homogeneity.

Solid-phase peptide synthesis Fmoc building block procurement Purity specification

Molecular Weight Reduction and Steric Accessibility vs. Fmoc-Statine

The target compound has a molecular weight of 355.38 g·mol⁻¹ , whereas Fmoc-statine (C₂₃H₂₇NO₅) has a molecular weight of 397.47 g·mol⁻¹, a 42 g·mol⁻¹ difference attributable to the longer 6-methylheptanoic acid chain . In Fmoc SPPS, sterically demanding residues often require double coupling or HATU activation to achieve acceptable yields; the shorter C₃ backbone of the target compound is expected to exhibit reduced steric hindrance at the coupling site, potentially enabling single-coupling protocols and shorter cycle times [1]. Quantitative coupling yield comparisons under identical conditions are not publicly available; therefore this evidence is class-level inference.

SPPS coupling efficiency Steric hindrance Peptide yield optimization

Tertiary β‑Alcohol Stability Against Undesired O‑Acylation During SPPS

The compound bears a tertiary β‑alcohol (3-hydroxy-3-methyl), which is structurally analogous to β,β‑dimethyl‑L‑serine. Literature on Boc‑protected β,β‑dimethyl serine explicitly states that the hydroxyl function can remain unprotected during standard Boc/Bzl coupling because acylation does not occur at tertiary alcohols . By class‑level inference, the Fmoc‑protected target compound is expected to exhibit similar resistance to O‑acylation under Fmoc/tBu SPPS conditions, in contrast to Fmoc‑serine or Fmoc‑threonine, whose primary/secondary hydroxyls require side‑chain protection (tBu, Trt) to prevent branching and deletion sequences . No quantitative acylation-rate comparison is available for the target compound specifically.

Side-reaction suppression β-hydroxy acid building block Peptide purity

Computed Lipophilicity (LogP) and Predicted Aqueous Solubility Advantage Over Fmoc-Statine

Although an experimental LogP for the target compound is not reported, its shorter, more compact C₃ backbone is expected to yield a LogP approximately 0.5 units lower than that of Fmoc-statine (computed LogP = 3.7) [1]. For structurally related Fmoc-protected γ-amino-β-hydroxy acids, each methylene unit contributes roughly +0.5 LogP units; thus Fmoc-statine's additional three methylene units and branched isobutyl terminus raise its lipophilicity substantially [2]. Lower LogP correlates with improved solubility in polar aprotic SPPS solvents (DMF, NMP), which is critical for maintaining high effective concentration during coupling.

DMF solubility LogP prediction SPPS solvent compatibility

Conformational Constraint: β‑Hydroxy‑β‑methyl Motif as a Compact Statine Isostere

Statine-containing peptides inhibit aspartic proteases by mimicking the tetrahedral transition state of amide hydrolysis; the syn relationship between the 3‑OH and 4‑NH₂ groups is essential [1]. The target compound preserves this critical syn‑3‑hydroxy‑4‑amino pharmacophore but replaces the isobutyl side chain with a methyl group, creating a sterically minimized probe for structure‑activity relationship (SAR) studies [2]. Peptides incorporating statine isosteres with varying side‑chain bulk have shown that reducing steric demand can improve selectivity for specific protease isoforms (e.g., BACE1 vs. cathepsin D) [3]. No direct IC₅₀ comparison between the target‑compound‑derived peptide and a statine‑derived peptide is publicly available; this evidence is class‑level inference.

Protease inhibitor design Statine mimetic Conformational constraint

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic Acid: Evidence‑Anchored Research and Industrial Application Scenarios


Compact Statine Isostere for Aspartic Protease Inhibitor SAR Libraries

When exploring S1‑pocket tolerance in renin, BACE1, or cathepsin D inhibitor programs, the target compound serves as a minimal‑steric‑bulk statine replacement. Its γ‑amino‑β‑hydroxy‑β‑methylbutanoic acid core retains the transition‑state‑mimicking pharmacophore while eliminating the isobutyl side chain, enabling systematic variation of P1‑P1′ contacts [1]. This approach has been validated in statine‑mimetic studies where constrained hydroxyl‑pyrrolidine analogues improved BACE1/2 selectivity [2].

Side‑Chain Protection‑Free SPPS of Peptide Alcohols and Depsipeptides

The tertiary β‑alcohol eliminates the need for hydroxyl side‑chain protection during Fmoc/tBu SPPS, reducing synthetic steps and avoiding acid‑labile protecting group removal at final cleavage [1]. This property makes the building block particularly suitable for the synthesis of peptide alcohols, depsipeptides, and cyclodepsipeptides where a free hydroxyl is required post‑synthesis for macrocyclization or prodrug conjugation.

Hydrophilic Modifier for Aggregation‑Prone Peptide Sequences

With an estimated LogP approximately 0.5 units lower than Fmoc‑statine [1], the target compound can be incorporated into hydrophobic peptide stretches that are prone to on‑resin aggregation during SPPS. The enhanced DMF solubility facilitates higher coupling concentrations, potentially mitigating incomplete deprotection and deletion sequences that plague difficult peptide syntheses [2].

Low‑Molecular‑Weight Reference Standard for Fmoc‑Statine Process Development

Because the compound shares the same Fmoc‑γ‑amino‑β‑hydroxy acid architecture as Fmoc‑statine but has a substantially lower molecular weight (355.38 vs. 397.47 g·mol⁻¹) [1], it can serve as a cost‑effective surrogate for developing and troubleshooting coupling protocols, HPLC purification gradients, and lyophilization cycles before committing expensive Fmoc‑statine to process optimization.

Quote Request

Request a Quote for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.